molecular formula C13H28 B105755 5-Butylnonane CAS No. 17312-63-9

5-Butylnonane

Cat. No.: B105755
CAS No.: 17312-63-9
M. Wt: 184.36 g/mol
InChI Key: YXSQPZMAIVSYDV-UHFFFAOYSA-N
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Description

5-Butylnonane: is an organic compound with the molecular formula C₁₃H₂₈ . It is a member of the alkane family, which consists of hydrocarbons with single bonds between carbon atoms. The structure of this compound includes a nonane chain with a butyl group attached to the fifth carbon atom. This compound is known for its relatively simple structure and is often used in various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylnonane can be achieved through several methods, including:

    Alkylation of Nonane: One common method involves the alkylation of nonane with butyl halides in the presence of a strong base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Grignard Reaction: Another method involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a suitable nonane derivative to form this compound. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as:

    Catalytic Hydrogenation: This method involves the hydrogenation of butyl-substituted alkenes in the presence of a metal catalyst like palladium or platinum. The reaction is conducted under high pressure and temperature to achieve high yields.

    Fischer-Tropsch Synthesis: This process converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, including this compound, using a cobalt or iron catalyst. The reaction conditions include high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 5-Butylnonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions to remove any functional groups that may be present.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (chlorine, bromine) using reagents like chlorine gas or bromine in the presence of light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst (Pd, Pt)

    Substitution: Chlorine gas (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Butyl alcohols, butyl aldehydes, butyl carboxylic acids

    Reduction: Removal of functional groups, yielding pure hydrocarbons

    Substitution: Halogenated butylnonanes

Scientific Research Applications

Chemistry: 5-Butylnonane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties. It is also employed in studies of hydrocarbon behavior and reactivity.

Biology: While this compound itself may not have direct biological applications, its derivatives and related compounds are studied for their potential biological activities and interactions.

Medicine: There are no significant direct medical applications of this compound. its derivatives may be explored for pharmaceutical research and development.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other chemicals. It is also utilized in the production of lubricants and other hydrocarbon-based products.

Mechanism of Action

The mechanism of action of 5-Butylnonane primarily involves its interactions as a hydrocarbon. It does not have specific molecular targets or pathways due to its simple structure. its derivatives may exhibit various mechanisms of action depending on the functional groups attached to the hydrocarbon chain.

Comparison with Similar Compounds

    Nonane: A straight-chain alkane with the formula C₉H₂₀.

    Butane: A simple alkane with the formula C₄H₁₀.

    Pentane: Another straight-chain alkane with the formula C₅H₁₂.

Comparison:

    Nonane vs. 5-Butylnonane: While nonane is a straight-chain alkane, this compound has a butyl group attached to the fifth carbon atom, making it a branched alkane. This branching can affect its physical properties, such as boiling point and solubility.

    Butane vs. This compound: Butane is a much smaller molecule compared to this compound. The increased chain length and branching in this compound result in different chemical and physical properties.

    Pentane vs. This compound: Similar to butane, pentane is also smaller and less complex than this compound

Properties

IUPAC Name

5-butylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSQPZMAIVSYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306287
Record name 5-Butylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-63-9
Record name 5-Butylnonane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Butylnonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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